Physicochemical Properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE): An In-depth Technical Guide
Physicochemical Properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE), a monounsaturated N-methylated phosphatidylethanolamine (B1630911). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipidomics, and membrane biophysics.
Core Physicochemical Properties
18:1 Monomethyl PE, a derivative of the ubiquitous membrane phospholipid phosphatidylethanolamine (PE), is distinguished by the addition of a single methyl group to its primary amine. This seemingly minor modification significantly influences its physicochemical behavior and biological function. It is a glycerophospholipid formed by the sequential methylation of phosphatidylethanolamine.[1]
| Property | Value for 18:1 Monomethyl PE | Value for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for Comparison | Source |
| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | [2] |
| Molecular Formula | C₄₂H₈₀NO₈P | C₄₁H₇₈NO₈P | [2] |
| Molecular Weight | 758.06 g/mol | 744.03 g/mol | [2] |
| Monoisotopic Mass | 757.562 g/mol | 743.54650544 Da | [2] |
| Physical Form | Powder | Waxy Solid | |
| Melting Point | Data not available | -16 °C (gel to liquid-crystalline phase transition) | |
| Solubility | Predicted Water Solubility: 4.1e-05 g/L | Slightly soluble in water | |
| Critical Micelle Concentration (CMC) | Data not available | Data not available |
Signaling Pathway Involvement: Phosphatidylcholine Biosynthesis
18:1 Monomethyl PE is a key intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This enzymatic process involves three sequential methylation steps, with S-adenosyl methionine (SAM) serving as the methyl group donor.
Experimental Protocols
The characterization of the physicochemical properties of phospholipids (B1166683) like 18:1 Monomethyl PE involves a range of biophysical techniques. Below are detailed methodologies for key experiments.
Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive technique for measuring the heat changes that occur in a sample as it is heated or cooled, making it ideal for determining the phase transition temperature of lipids.
Methodology:
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Sample Preparation: A known amount of the lipid (e.g., 1-5 mg) is accurately weighed into a DSC pan. A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is added to hydrate (B1144303) the lipid, forming a multilamellar vesicle suspension. The pan is then hermetically sealed.
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Instrument Setup: A reference pan containing the same buffer is prepared. The sample and reference pans are placed in the DSC instrument.
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Thermal Analysis: The sample is subjected to a controlled heating and cooling cycle over a defined temperature range that encompasses the expected phase transition. A typical scan rate is 1-5 °C/min.
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Data Acquisition: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.
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Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition observed during the heating scan. The enthalpy of the transition (ΔH) can also be calculated from the area under the peak.
Determination of Aqueous Solubility
Determining the very low aqueous solubility of bilayer-forming phospholipids requires sensitive methods that can distinguish between monomeric and aggregated lipid forms.
Methodology (Dye Solubilization Assay):
This method relies on the principle that dispersed phospholipids can solubilize an insoluble dye-detergent complex.
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Reagent Preparation: Prepare a stock solution of an insoluble complex formed between a negatively charged dye (e.g., Coomassie Brilliant Blue) and a positively charged detergent (e.g., cetyltrimethylammonium bromide).
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Standard Curve: Prepare a series of standard solutions with known concentrations of the phospholipid in an appropriate buffer.
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Assay: Add the dye-detergent complex to each standard solution and the unknown sample. The solubilization of the complex by the phospholipid will produce a colored solution.
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Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the dye.
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Calculation: Plot a standard curve of absorbance versus phospholipid concentration. The concentration of the unknown sample can then be determined from this curve.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. This can be determined by monitoring a physical property of the solution that changes abruptly at the CMC.
Methodology (Fluorescence Probe Method):
This method utilizes a fluorescent probe (e.g., pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) whose fluorescence properties are sensitive to the polarity of its microenvironment.
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Sample Preparation: Prepare a series of solutions of the phospholipid in an aqueous buffer with concentrations spanning the expected CMC.
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Probe Addition: Add a small aliquot of the fluorescent probe stock solution to each phospholipid solution.
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Equilibration: Allow the solutions to equilibrate, typically in the dark, to allow the probe to partition into the hydrophobic cores of any micelles formed.
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Fluorescence Measurement: Measure the fluorescence intensity or fluorescence anisotropy of each solution using a spectrofluorometer.
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Data Analysis: Plot the fluorescence intensity or anisotropy as a function of the logarithm of the phospholipid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Experimental Workflow for Phospholipid Characterization
The comprehensive physicochemical characterization of a novel or synthetic phospholipid follows a structured workflow to ensure accurate and reproducible data.
This guide provides a foundational understanding of the physicochemical properties of 18:1 Monomethyl PE. The provided experimental protocols and workflow offer a practical framework for researchers to further investigate this and other novel phospholipids, contributing to advancements in drug delivery and membrane science.
